![molecular formula C20H23N3O5S B11523851 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11523851.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide
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Overview
Description
1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a benzenesulfonyl group, a piperidine ring, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:
Formation of Benzenesulfonyl Hydrazide: This can be achieved by reacting benzenesulfonyl chloride with hydrazine hydrate under controlled conditions.
Condensation Reaction: The benzenesulfonyl hydrazide is then reacted with piperidine-4-carbohydrazide in the presence of an appropriate catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antifungal and antibacterial properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Hydrazide: A simpler analog with similar functional groups but lacking the piperidine ring.
4-Methylsulfonylbenzylamine: Another compound with a sulfonyl group but different structural features.
Uniqueness
1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its combination of a benzenesulfonyl group, a piperidine ring, and a hydrazide linkage, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O5S/c1-28-19-13-15(7-8-18(19)24)14-21-22-20(25)16-9-11-23(12-10-16)29(26,27)17-5-3-2-4-6-17/h2-8,13-14,16,24H,9-12H2,1H3,(H,22,25)/b21-14+ |
InChI Key |
YTHUTZUBPJBWAR-KGENOOAVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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